molecular formula C8H14O B14502157 3-Methyl-2-(propan-2-yl)but-2-enal CAS No. 63883-74-9

3-Methyl-2-(propan-2-yl)but-2-enal

Cat. No.: B14502157
CAS No.: 63883-74-9
M. Wt: 126.20 g/mol
InChI Key: VDLYRMVNDHHOKL-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)but-2-enal is an organic compound with the molecular formula C8H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(propan-2-yl)but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation reaction between isobutyraldehyde and acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(propan-2-yl)but-2-enal has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yl)but-2-enal involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-enal: A structurally similar aldehyde with slightly different reactivity.

    2-Methyl-2-propenal: Another aldehyde with a similar carbon skeleton but different substituents.

Uniqueness

3-Methyl-2-(propan-2-yl)but-2-enal is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar aldehydes. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

3-methyl-2-propan-2-ylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLYRMVNDHHOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540256
Record name 3-Methyl-2-(propan-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63883-74-9
Record name 3-Methyl-2-(propan-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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